Nav1.7-IN-2
Nav1.7-IN-2
Nav1.7-IN-2 is an inhibitor of voltage-gated sodium channels (Nav), in particular Nav 1.7, with IC50 of 80 nM.IC50 value: 80 nMTarget: Nav 1.7Nav1.7-IN-2 is useful for the treatment of diseases treatable by inhibition of these channels, in particular, chronic pain disorder. The more detailed information please refer to WO 2011103196 A1. Nav1.7-IN-2 is a Nav1.7 channel inhibitor extracted from patent WO/2011103196 A1, compound example J, has an IC50 of 80 nM.
Brand Name:
Vulcanchem
CAS No.:
1332295-35-8
VCID:
VC0002559
InChI:
InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27)
SMILES:
CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC
Molecular Formula:
C22H22FN5O2
Molecular Weight:
407.449
Nav1.7-IN-2
CAS No.: 1332295-35-8
Inhibitors
VCID: VC0002559
Molecular Formula: C22H22FN5O2
Molecular Weight: 407.449
CAS No. | 1332295-35-8 |
---|---|
Product Name | Nav1.7-IN-2 |
Molecular Formula | C22H22FN5O2 |
Molecular Weight | 407.449 |
IUPAC Name | 3-[[4-[3-(4-fluoro-2-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]-N-methylbenzamide |
Standard InChI | InChI=1S/C22H22FN5O2/c1-14-10-16(23)6-7-19(14)30-18-12-28(13-18)20-8-9-25-22(27-20)26-17-5-3-4-15(11-17)21(29)24-2/h3-11,18H,12-13H2,1-2H3,(H,24,29)(H,25,26,27) |
Standard InChIKey | MFAKJGXMORSMIX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)F)OC2CN(C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C(=O)NC |
Description | Nav1.7-IN-2 is an inhibitor of voltage-gated sodium channels (Nav), in particular Nav 1.7, with IC50 of 80 nM.IC50 value: 80 nMTarget: Nav 1.7Nav1.7-IN-2 is useful for the treatment of diseases treatable by inhibition of these channels, in particular, chronic pain disorder. The more detailed information please refer to WO 2011103196 A1. Nav1.7-IN-2 is a Nav1.7 channel inhibitor extracted from patent WO/2011103196 A1, compound example J, has an IC50 of 80 nM. |
Reference | [1]. Bregman Howard, et al. Preparation of aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain. From PCT Int. Appl. (2011), WO 2011103196 A1 20110825. |
Last Modified | Aug 20 2021 |
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